

# Elraglusib (9-ING-41): A Comprehensive Review of Preclinical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Elraglusib (formerly known as 9-ING-41) is a small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 $\beta$ ) currently under investigation for the treatment of various advanced cancers. GSK-3 $\beta$  is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression has been linked to tumor progression and chemoresistance.[1][2][3] This technical guide provides an in-depth summary of the preclinical toxicology studies of Elraglusib, presenting key quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action. Recent research has also uncovered a potential mechanism of action for Elraglusib involving direct microtubule destabilization, independent of its GSK-3 $\beta$  inhibitory activity.[1][4]

## **Quantitative Toxicology Data**

The preclinical safety of Elraglusib has been evaluated in multiple species, including mice, rats, and monkeys. The following tables summarize the key quantitative findings from these studies, including the No-Observed-Adverse-Effect-Level (NOAEL) and observed toxicities at higher doses.



| Species | Study Duration | Route of<br>Administration | NOAEL                 | Observed Toxicities at Doses > NOAEL                                                                             |
|---------|----------------|----------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------|
| Mouse   | 3-month        | Oral (gavage)              | 30 mg/kg/day          | Mortality, tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency at doses ≥ 60 mg/kg/day.             |
| Rat     | 28-day         | Oral                       | Not explicitly stated | Mortality at 100 mg/kg/day; uncoordinated gait, decreased activity, and decreased righting reflex at ≥ 60 mg/kg. |
| Monkey  | 14-day         | Oral                       | Not explicitly stated | Crawling, lying on the cage floor, and clonic convulsions at 60 mg/kg/day.                                       |

Table 1: Summary of Key Findings from Repeat-Dose Toxicology Studies of a Compound Structurally Related to Elraglusib.

## **Genetic Toxicology and Carcinogenicity**

Elraglusib has been evaluated for its potential to cause genetic damage and cancer.



| Assay Type         | System                                                                                               | Result                     |
|--------------------|------------------------------------------------------------------------------------------------------|----------------------------|
| Genetic Toxicology | In vitro (Ames test, mouse<br>lymphoma assay) and in vivo<br>(rat bone marrow micronucleus<br>assay) | Negative for genotoxicity. |
| Carcinogenicity    | 26-week study in Tg.rasH2<br>mice and up to 90-week study<br>in rats                                 | No increase in tumors.     |

Table 2: Summary of Genetic Toxicology and Carcinogenicity Studies.

### **Experimental Protocols**

While specific, detailed protocols from the pivotal preclinical toxicology studies are not publicly available, the following represents a generalized methodology based on standard practices for such studies, informed by the available data.

#### **Repeat-Dose Toxicity Studies (General Protocol)**

- Animal Models: Studies were conducted in mice, rats, and monkeys. The specific strains
  used were not detailed in the available documents.
- Administration: The test article was administered orally (via gavage) for the specified duration (14 days, 28 days, or 3 months).
- Dosage: Multiple dose levels were used, including a control group receiving the vehicle, a low-dose, a mid-dose, and a high-dose. The high dose was intended to elicit some level of toxicity.
- Parameters Monitored:
  - Clinical Observations: Daily observations for signs of toxicity, including changes in behavior, appearance, and activity levels.
  - Body Weight: Measured at regular intervals throughout the study.



- Food Consumption: Monitored to assess any effects on appetite.
- Clinical Pathology: Blood and urine samples were collected at specified time points for hematology, clinical chemistry, and urinalysis.
- Gross Pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy to identify any macroscopic abnormalities.
- Organ Weights: Key organs were weighed.
- Histopathology: A comprehensive set of tissues from all animals was preserved, processed, and examined microscopically by a veterinary pathologist.

#### **Genetic Toxicology Assays (General Protocol)**

- Ames Test (Bacterial Reverse Mutation Assay): This in vitro test would have exposed various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to Elraglusib to assess for the induction of point mutations.
- Mouse Lymphoma Assay: This in vitro mammalian cell gene mutation test would have exposed mouse lymphoma L5178Y cells to Elraglusib with and without metabolic activation to detect forward mutations.
- In Vivo Micronucleus Test: Rats would have been administered Elraglusib, and their bone marrow cells would have been harvested and analyzed for the presence of micronuclei, an indicator of chromosomal damage.

#### **Carcinogenicity Studies (General Protocol)**

- Transgenic Mouse Model (Tg.rasH2): This short-term carcinogenicity model involves a strain
  of mice genetically engineered to be more susceptible to carcinogens. The mice would have
  been administered Elraglusib daily for 26 weeks, followed by a comprehensive
  histopathological evaluation for tumor formation.
- Long-Term Rat Study: Rats would have been administered Elraglusib daily for up to 90
  weeks. The study would have included regular clinical observations, body weight
  measurements, and a complete histopathological examination of all tissues at the end of the
  study to identify any increase in tumor incidence compared to a control group.



## **Signaling Pathways and Mechanism of Action**

Elraglusib's primary intended mechanism of action is the inhibition of GSK-3β. This kinase is a key regulator in several signaling pathways implicated in cancer. Additionally, recent evidence points to a direct effect on microtubule dynamics.

#### GSK-3β and its Role in NF-κB and p53 Signaling

GSK-3β is known to influence the NF-κB and p53 signaling pathways, both of which are critical in regulating cell survival and apoptosis. The inhibition of GSK-3β by Elraglusib is proposed to modulate these pathways, leading to anti-tumor effects.



Click to download full resolution via product page

Caption: Elraglusib inhibits GSK-3β, affecting NF-κB and p53 pathways.

#### **Microtubule Destabilization Pathway**

Recent findings suggest that Elraglusib can directly bind to tubulin, leading to microtubule depolymerization.[1][4] This disruption of microtubule dynamics results in mitotic arrest, DNA damage, and ultimately, apoptosis, providing a GSK-3β-independent mechanism for its anticancer activity.





Click to download full resolution via product page

Caption: Elraglusib's proposed mechanism of microtubule destabilization.

# Experimental Workflow for Preclinical Toxicology Assessment

The preclinical toxicology assessment of a new chemical entity like Elraglusib typically follows a structured workflow to ensure a comprehensive evaluation of its safety profile before human trials.





Click to download full resolution via product page

Caption: A typical workflow for preclinical toxicology studies.

#### Conclusion

The preclinical toxicology data for Elraglusib (9-ING-41) indicate a generally manageable safety profile, with identifiable NOAELs in multiple species. The observed toxicities, primarily



neurological at higher doses, are important considerations for clinical development. The lack of genotoxic or carcinogenic potential in the preclinical studies is a favorable finding. The dual mechanism of action, involving both GSK-3β inhibition and microtubule destabilization, provides a strong rationale for its anti-cancer activity and warrants further investigation to fully elucidate the contribution of each pathway to its therapeutic effects and potential off-target toxicities. This comprehensive preclinical data package has supported the progression of Elraglusib into clinical trials for various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Modulation of microtubule dynamics during the cell cycle PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elraglusib (9-ING-41): A Comprehensive Review of Preclinical Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144124#elraglusib-9-ing-41-preclinical-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com